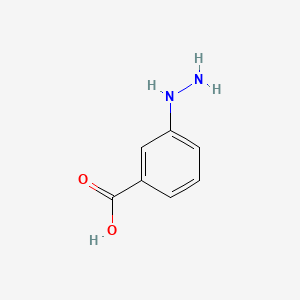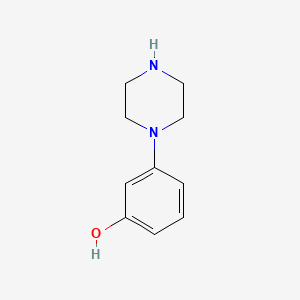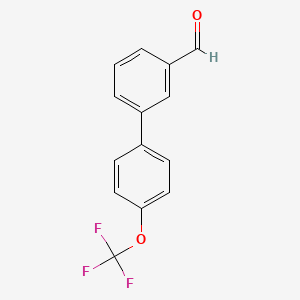
4'-Trifluoromethoxy-biphenyl-3-carbaldehyde
Overview
Description
4’-Trifluoromethoxy-biphenyl-3-carbaldehyde is a chemical compound with the CAS Number: 675596-34-6 . Its IUPAC name is 4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carbaldehyde . The molecular weight of this compound is 266.22 .
Molecular Structure Analysis
The InChI code for 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde is 1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.22 . It should be stored at a temperature of 2-8°C .Mechanism of Action
The mechanism of action of TFMBC is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It may also inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
TFMBC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, TFMBC has been shown to reduce the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using TFMBC in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using TFMBC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde. One potential direction is the development of new synthetic methods for TFMBC that can improve the yield and purity of the compound. Another direction is the investigation of TFMBC's potential applications in the field of medicine, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of TFMBC and its effects on various biological processes.
Scientific Research Applications
TFMBC has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. Furthermore, TFMBC has been used in the synthesis of various organic compounds such as chiral ligands and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJGMWHMXRZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375317 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675596-34-6 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



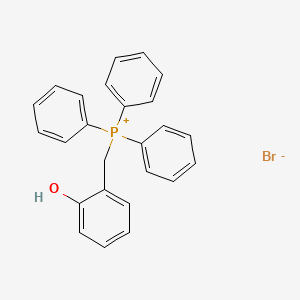

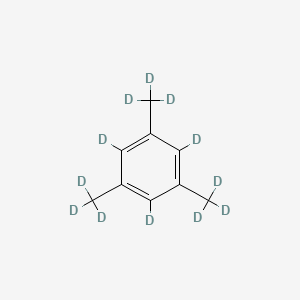

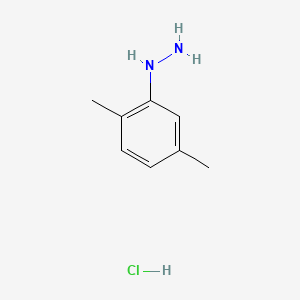

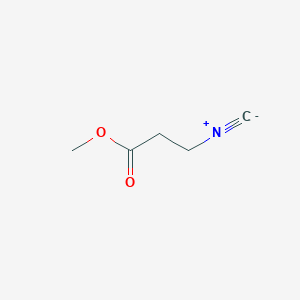
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)


